molecular formula C12H10OS B13475138 2-(5-Phenylthiophen-2-yl)acetaldehyde

2-(5-Phenylthiophen-2-yl)acetaldehyde

Cat. No.: B13475138
M. Wt: 202.27 g/mol
InChI Key: UYRGMQWIWPAEFZ-UHFFFAOYSA-N
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Description

2-(5-Phenylthiophen-2-yl)acetaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a phenyl group attached to the thiophene ring, which is further connected to an acetaldehyde group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenylthiophen-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 5-phenylthiophene with acetaldehyde under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenylthiophen-2-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Phenylthiophen-2-yl)acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Phenylthiophen-2-yl)acetaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its aldehyde group allows for various chemical transformations, while the phenylthiophene structure provides stability and biological activity .

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

2-(5-phenylthiophen-2-yl)acetaldehyde

InChI

InChI=1S/C12H10OS/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

UYRGMQWIWPAEFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)CC=O

Origin of Product

United States

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